4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,2,3,5,6,7,8,9-octahydro-3-methyl-2-thioxo-
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Overview
Description
4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,2,3,5,6,7,8,9-octahydro-3-methyl-2-thioxo- is a complex heterocyclic compound. This compound is part of the thienopyrimidine family, known for its diverse biological activities and potential therapeutic applications. The structure of this compound includes a fused ring system combining cycloheptane, thieno, and pyrimidine rings, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,2,3,5,6,7,8,9-octahydro-3-methyl-2-thioxo- typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a thieno[2,3-d]pyrimidine derivative with appropriate cycloheptane derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,2,3,5,6,7,8,9-octahydro-3-methyl-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the thieno or pyrimidine rings, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,2,3,5,6,7,8,9-octahydro-3-methyl-2-thioxo- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,2,3,5,6,7,8,9-octahydro-3-methyl-2-thioxo- involves its interaction with specific molecular targets. For instance, as an AKT1 inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation, making it a potential therapeutic agent for cancer .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with similar reactivity and applications.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one: Known for its potential as a kinase inhibitor in cancer therapy.
Uniqueness
What sets 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,2,3,5,6,7,8,9-octahydro-3-methyl-2-thioxo- apart is its unique fused ring system, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex chemical reactions.
Properties
CAS No. |
132605-22-2 |
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Molecular Formula |
C12H14N2OS2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
4-methyl-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C12H14N2OS2/c1-14-11(15)9-7-5-3-2-4-6-8(7)17-10(9)13-12(14)16/h2-6H2,1H3,(H,13,16) |
InChI Key |
YSDRJLBUZYNTSJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(NC1=S)SC3=C2CCCCC3 |
Origin of Product |
United States |
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